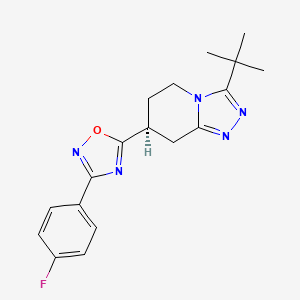
2-Hydroxymethyl Olanzapine
Übersicht
Beschreibung
2-Hydroxy-Methylolanzapine is a derivative of the atypical antipsychotic drug olanzapine. It is identified as a novel degradation product of olanzapine and exhibits unique biochemical properties that make it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-Methylolanzapine involves the hydroxylation of olanzapine. This process can be achieved through various chemical reactions, including the use of specific enzymes such as cytochrome P450, particularly the CYP2D6 enzyme . The reaction conditions typically involve controlled environments to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of 2-Hydroxy-Methylolanzapine may involve large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography to ensure the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Hydroxy-Methylolanzapin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern und ihre biochemischen Eigenschaften beeinflussen.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Verbindung einführen und ihre Aktivität verändern.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen umfassen oft spezifische pH-Werte, Temperaturen und Lösungsmittel, um die gewünschten Reaktionen zu ermöglichen .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten, die auf ihre biochemischen Eigenschaften und potenziellen therapeutischen Anwendungen analysiert werden können .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-Methylolanzapin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Der Wirkmechanismus von 2-Hydroxy-Methylolanzapin beinhaltet seine Wechselwirkung mit verschiedenen neuronalen Rezeptoren, darunter Dopaminrezeptoren (D1, D2, D3, D4), Serotoninrezeptoren (5HT2A, 5HT2C, 5HT3, 5HT6), Alpha-1-adrenerge Rezeptoren, Histaminrezeptoren (H1) und mehrere muskarinische Rezeptoren . Diese Wechselwirkungen modulieren die Neurotransmitteraktivität und führen zu seinen therapeutischen Wirkungen bei der Behandlung psychiatrischer Störungen .
Ähnliche Verbindungen:
Olanzapin: Die Ausgangssubstanz, von der 2-Hydroxy-Methylolanzapin abgeleitet ist.
Quetiapin: Teilt ähnliche therapeutische Anwendungen und Rezeptorwechselwirkungen.
Einzigartigkeit: 2-Hydroxy-Methylolanzapin ist einzigartig aufgrund seiner spezifischen Hydroxylierung, die seine biochemischen Eigenschaften verändert und die Anfälligkeit für Arzneimittelwechselwirkungen im Vergleich zu Olanzapin reduziert . Dies macht es zu einer wertvollen Verbindung für weitere Forschungsarbeiten und potenzielle therapeutische Anwendungen.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-Methylolanzapine involves its interaction with various neuronal receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and multiple muscarinic receptors . These interactions modulate neurotransmitter activity, leading to its therapeutic effects in treating psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Olanzapine: The parent compound from which 2-Hydroxy-Methylolanzapine is derived.
Clozapine: Another atypical antipsychotic with a similar structure and mechanism of action.
Quetiapine: Shares similar therapeutic applications and receptor interactions.
Uniqueness: 2-Hydroxy-Methylolanzapine is unique due to its specific hydroxylation, which alters its biochemical properties and reduces the liability toward drug-drug interactions compared to olanzapine . This makes it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10,19,22H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDIERBPQFAFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431692 | |
| Record name | 2-Hydroxymethyl Olanzapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174756-45-7 | |
| Record name | 4-(4-Methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174756-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-290411 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174756457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxymethyl Olanzapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-290411 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB3TH928Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B608645.png)



![3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B608651.png)





![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)

